Ac-Orn(Boc)-OH structure elucidation and confirmation
Ac-Orn(Boc)-OH structure elucidation and confirmation
Introduction & Chemical Context
The non-proteinogenic amino acid derivative Ac-Orn(Boc)-OH (N-α-Acetyl-N-δ-Boc-L-ornithine; C12H22N2O5 ) is a highly specialized building block utilized in the design of peptidomimetics, targeted drug delivery systems, and cyclic peptide therapeutics. While its structural cousin, Fmoc-Orn(Boc)-OH, is the standard for solid-phase peptide synthesis (SPPS) due to its base-labile α-amino protection[1][2], Ac-Orn(Boc)-OH serves a distinct purpose. The N-α acetylation acts as a permanent capping group, making this molecule ideal for synthesizing mature peptide N-termini or serving as an independent pharmacophore in small-molecule inhibitor screens.
To ensure the integrity of downstream synthetic workflows, rigorous structural elucidation of Ac-Orn(Boc)-OH is mandatory. A single impurity or stereochemical inversion can derail a multi-step synthesis, leading to costly failures. This whitepaper outlines a self-validating analytical framework to confirm the exact connectivity, mass, and stereochemical purity of Ac-Orn(Boc)-OH.
The Self-Validating Analytical Strategy
As analytical scientists, we cannot rely on a single technique to confirm a molecular structure. We must build a self-validating system where the blind spots of one method are covered by the strengths of another.
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Nuclear Magnetic Resonance (NMR): Provides the atomic connectivity and confirms the exact placement of the Acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups.
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High-Resolution Mass Spectrometry (HRMS): Validates the exact molecular weight and structural formula through predictable fragmentation.
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Fourier-Transform Infrared Spectroscopy (FT-IR): Distinguishes the specific vibrational modes of the amide, carbamate, and carboxylic acid functional groups.
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Chiral HPLC: Ensures that the L-configuration (S-stereocenter) remains intact and has not racemized during the acetylation or protection steps.
Fig 1. Multi-modal analytical workflow for comprehensive structural validation.
Structural Elucidation via NMR Spectroscopy
Causality of Experimental Design: We utilize DMSO- d6 rather than CDCl3 as the NMR solvent. The polar, aprotic nature of DMSO- d6 prevents the rapid exchange of labile protons (NH and OH) with the solvent. Observing the α-NH (amide) and δ-NH (carbamate) protons is critical for proving that the Ac and Boc groups are attached to their respective nitrogen atoms, rather than forming an undesired ester at the carboxylic acid[3][4].
Two-dimensional NMR (COSY, HSQC, and HMBC) is employed to unambiguously assign the aliphatic ornithine backbone ( α,β,γ,δ carbons).
Table 1: Quantitative 1H and 13C NMR Assignments (DMSO- d6 , 400 MHz)
| Position | 1 H Chemical Shift (ppm) | Multiplicity & Integration | 13 C Chemical Shift (ppm) | HMBC Correlations ( 1 H → 13 C) |
| α-CH | 4.15 | m, 1H | 52.4 | α-C=O (Ac), COOH, β-CH 2 |
| β-CH 2 | 1.50, 1.65 | m, 2H | 28.5 | α-CH, γ-CH 2 |
| γ-CH 2 | 1.40 | m, 2H | 26.1 | β-CH 2 , δ-CH 2 |
| δ-CH 2 | 2.89 | q, 2H | 39.8 | γ-CH 2 , δ-C=O (Boc) |
| Ac-CH 3 | 1.83 | s, 3H | 22.6 | α-C=O (Ac) |
| Boc-CH 3 | 1.37 | s, 9H | 28.3 | Boc quaternary C (77.8) |
| α-NH | 8.05 | d, 1H | - | α-CH, α-C=O (Ac) |
| δ-NH | 6.80 | t, 1H | - | δ-CH 2 , δ-C=O (Boc) |
| COOH | 12.50 | br s, 1H | 173.5 | - |
| Ac C=O | - | - | 169.2 | - |
| Boc C=O | - | - | 155.8 | - |
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact pseudo-molecular ion [M+H]+ . However, the Boc group is inherently acid-labile and prone to gas-phase fragmentation. By applying collision-induced dissociation (CID) in MS/MS mode, we intentionally break the molecule apart to map its substructures[3]. The sequential loss of the Boc group (isobutylene + CO2 ) followed by the loss of the acetyl group (as ketene) provides an irrefutable fingerprint of the dual-protection scheme.
Fig 2. ESI-MS/MS positive ion fragmentation pathway for Ac-Orn(Boc)-OH.
Table 2: ESI-HRMS Data Summary
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | C12H23N2O5+ | 275.1601 | 275.1605 | +1.4 |
| [M+Na]+ | C12H22N2O5Na+ | 297.1421 | 297.1418 | -1.0 |
| [M−H]− | C12H21N2O5− | 273.1456 | 273.1452 | -1.4 |
Step-by-Step Experimental Methodologies
To ensure reproducibility across laboratories, the following protocols must be executed precisely.
Protocol A: NMR Sample Preparation and Acquisition
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Preparation: Weigh exactly 10.0 mg of lyophilized Ac-Orn(Boc)-OH into a clean glass vial.
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Dissolution: Add 600 µL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
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Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
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Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ensure the probe temperature is stabilized at 298 K.
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Execution: Run a standard 1 H sequence (16 scans, relaxation delay d1=2 s) followed by a 13 C sequence (1024 scans). Follow with 2D COSY and HSQC to map the α→β→γ→δ proton spin system.
Protocol B: ESI-HRMS Analysis
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Stock Solution: Dissolve 1.0 mg of Ac-Orn(Boc)-OH in 1.0 mL of LC-MS grade Methanol.
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Working Dilution: Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (final concentration: 1 µg/mL).
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Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a quadrupole time-of-flight (Q-TOF) mass spectrometer.
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Parameters: Set the capillary voltage to 3.0 kV (positive mode) and 2.5 kV (negative mode). Set the desolvation temperature to 250°C.
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MS/MS: Isolate the m/z 275.16 precursor ion and apply a collision energy ramp of 10–30 eV using Argon as the collision gas.
Protocol C: Chiral HPLC for Enantiomeric Excess (ee%)
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Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, 4.6 × 250 mm, 5 µm).
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Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v). Note: The trace TFA is essential to suppress the ionization of the free carboxylic acid, preventing peak tailing.
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Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 210 nm (due to the lack of strong chromophores, detection relies on the amide/carbonyl absorbance).
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Validation: Inject a racemic standard of Ac-DL-Orn(Boc)-OH to confirm baseline resolution ( Rs>1.5 ) of the enantiomers before injecting the analytical sample.
Conclusion
The structural elucidation of Ac-Orn(Boc)-OH requires a synergistic analytical approach. NMR spectroscopy definitively proves the orthogonal placement of the Acetyl and Boc protecting groups on the α and δ nitrogens, respectively. HRMS confirms the exact molecular formula and provides a characteristic fragmentation fingerprint, while Chiral HPLC guarantees the stereochemical integrity of the L-ornithine backbone. By adhering to these self-validating protocols, researchers can confidently integrate this building block into complex peptide syntheses and drug development pipelines without the risk of downstream structural artifacts.
References
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N-alpha-Acetyl-L-ornithine | CID 91746269 - PubChem - NIH National Center for Biotechnology Information.[Link]
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N(delta)-acetyl... vs N(alpha)-acetyl - Chemistry Stack Exchange Stack Exchange.[Link]
